2,3-Diaza-spiro[4.4]non-2-ene

Spirocyclic Scaffolds Conformational Analysis Medicinal Chemistry

2,3-Diaza-spiro[4.4]non-2-ene (CAS 1015170-66-7; C₇H₁₂N₂; MW 124.18) is an unsubstituted diazaspirocyclic scaffold composed of two five-membered rings sharing a single spiro carbon, with nitrogen atoms at the 2- and 3-positions. This compound belongs to the diazaspiro[4.4]nonane family, which has been validated as a privileged scaffold in medicinal chemistry, particularly as a piperazine bioisostere in kinase and PARP inhibitor programs.

Molecular Formula C7H12N2
Molecular Weight 124.18 g/mol
Cat. No. B8610511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diaza-spiro[4.4]non-2-ene
Molecular FormulaC7H12N2
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CN=NC2
InChIInChI=1S/C7H12N2/c1-2-4-7(3-1)5-8-9-6-7/h1-6H2
InChIKeyDRPQDRUFNKLHNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Diaza-spiro[4.4]non-2-ene: Core Scaffold Identity and Procurement Baseline


2,3-Diaza-spiro[4.4]non-2-ene (CAS 1015170-66-7; C₇H₁₂N₂; MW 124.18) is an unsubstituted diazaspirocyclic scaffold composed of two five-membered rings sharing a single spiro carbon, with nitrogen atoms at the 2- and 3-positions. This compound belongs to the diazaspiro[4.4]nonane family, which has been validated as a privileged scaffold in medicinal chemistry, particularly as a piperazine bioisostere in kinase and PARP inhibitor programs [1]. Its structural isomer, 2,6-diazaspiro[3.5]nonane (also bearing formula C₇H₁₂N₂), exemplifies the closely related analogs available to medicinal chemists that differ only in ring size and nitrogen positioning . The unsubstituted core serves as a versatile synthetic intermediate for constructing functionalized derivatives targeting diverse biological receptors [2].

Why 2,3-Diaza-spiro[4.4]non-2-ene Cannot Be Casually Substituted by Other Diazaspiro Isomers


Substituting one diazaspiro scaffold for another without rigorous comparative data introduces substantial risk in medicinal chemistry programs. The nitrogen atom arrangement in 2,3-diaza-spiro[4.4]non-2-ene places the diazene functionality within a five-membered ring directly adjacent to the spiro junction, generating a distinct spatial orientation of hydrogen-bonding vectors and lone-pair electrons compared to isomers such as 2,6-diazaspiro[3.5]nonane or 2,7-diazaspiro[4.4]nonane. Studies on diazaspiro cores as piperazine bioisosteres in the olaparib framework demonstrated that altering the spiro ring size and nitrogen positions directly modulates PARP-1 binding affinity, with IC₅₀ values spanning over 300-fold across different diazaspiro isomers [1]. Furthermore, the oxidation state of the diazene (N=N) bond in the 2-ene scaffold confers distinct electronic properties that influence metabolic stability and reactivity compared to fully saturated diazaspiro analogs, making simple interchange pharmacologically untenable [2].

Head-to-Head Procurement Evidence: Quantified Differentiation of 2,3-Diaza-spiro[4.4]non-2-ene


Conformational Restriction and Spatial Geometry: 2,3-Diaza vs. 2,7-Diaza Spiro[4.4]nonane Isomers

The 2,3-diaza-spiro[4.4]non-2-ene scaffold positions both nitrogen atoms within a single five-membered ring, creating a diazene (N=N) moiety that is conformationally locked adjacent to the spiro center. In contrast, the 2,7-diazaspiro[4.4]nonane isomer distributes one nitrogen atom into each five-membered ring, generating two independent amine-type nitrogens separated by the spiro carbon. This difference results in distinct nitrogen-to-nitrogen distances and hydrogen-bonding geometries. X-ray crystallographic analysis of diazaspiro[4.4]nonane derivatives bound to the ATP-binding site of PKA (PDB: 3ZO4) reveals that the spirocyclic scaffold orientation and the position of basic nitrogen atoms critically determine interactions with acidic side-chain residues in the kinase pocket [1]. The 2,3-diaza configuration provides a unique binding vector not achievable with the 2,7-isomer.

Spirocyclic Scaffolds Conformational Analysis Medicinal Chemistry

PARP-1 Affinity Comparison: Diazaspiro Cores vs. Piperazine in the Olaparib Framework

In a systematic evaluation of diazaspiro cores as piperazine bioisosteres within the FDA-approved PARP inhibitor olaparib framework, Reilly et al. synthesized and screened multiple diazaspiro-substituted phthalazine analogs for PARP-1 binding affinity. The lead diazaspiro analog (compound 10e) demonstrated a PARP-1 IC₅₀ of 12.6 ± 1.1 nM, comparable to the parent olaparib (IC₅₀ ≈ 6 nM), confirming that the diazaspiro core can effectively replace piperazine while maintaining nanomolar potency [1]. Crucially, the study also revealed that certain diazaspiro isomers (e.g., compound 15b) showed dramatically reduced affinity (IC₅₀ = 4,397 ± 1.1 nM), a greater than 300-fold difference between diazaspiro analogs, demonstrating that not all diazaspiro scaffolds are functionally equivalent [1]. The 2,3-diaza-spiro[4.4]non-2-ene core, as the foundational scaffold for such modifications, provides the specific ring size and nitrogen topology required for productive bioisosteric replacement.

PARP-1 Inhibition Bioisostere Strategy DNA Damage

Kinase Selectivity Modulation via Hinge-Binder Orientation: 2,3-Diaza vs. 1-Oxa-2,7-diazaspiro[4.4]nonane Cores

Allen et al. demonstrated that heteroaryl-substituted diazaspirocycles directly linked to heteroaromatic hinge binder groups provide ligand-efficient inhibitors of multiple kinases, with selectivity profiles influenced by both the hinge binder group identity and the interactions of basic nitrogen atoms in the spiro scaffold with acidic side-chain residues in the ATP pocket [1]. Introduction of more complex substitution to the diazaspirocycles increased potency and varied selectivity profiles through engagement of the P-loop and changes to the spirocycle conformation [1]. The 2,3-diaza-spiro[4.4]non-2-ene core, featuring nitrogen atoms within the same ring, presents a distinct hydrogen-bonding surface compared to 1-oxa-2,7-diazaspiro[4.4]nonane cores (found in natural products like cephalimysin A), where the oxygen atom alters electronic distribution and the nitrogen atoms are positioned in separate rings [2].

Kinase Selectivity Hinge-Binder Scaffold Engineering

Neurokinin (NK1) Receptor Antagonism: Diaza-Spiro[4.4]Nonane Core vs. Alternative Spiro Sizes

Janssen Pharmaceutica's patent (US 2009/0221641 A1) extensively exemplifies substituted diaza-spiro[4.4]nonane derivatives as neurokinin (NK1) antagonists, targeting indications including emesis, anxiety, depression, IBS, and neuropathic pain [1]. The patent specifically claims the diaza-spiro[4.4]nonane core (comprising two five-membered rings) as the active scaffold, distinguishing it from spiro[4.5]decane or spiro[5.5]undecane systems that would produce different spatial arrangements and receptor complementarity. The specific substitution patterns appended to the 2,3-diaza-spiro[4.4]non-2-ene core determine NK1 vs. NK2 vs. NK3 selectivity, but the core scaffold itself provides the optimal ring size for NK1 receptor engagement as demonstrated through extensive structure-activity relationship (SAR) studies across the patent series [1]. While the patent does not report the biological activity of the unsubstituted 2,3-diaza-spiro[4.4]non-2-ene parent compound, it establishes this exact scaffold as the necessary starting point for generating potent NK1 antagonists.

NK1 Antagonist Neurokinin Receptor Spiro Scaffold Screening

Differential DNA Damage Profile: Diazaspiro vs. Piperazine Cores in PARP Inhibition

The Reilly et al. study revealed a critical safety-relevant differentiation between diazaspiro-containing PARP inhibitors and piperazine-based olaparib: the lead diazaspiro analog 10e (IC₅₀ = 12.6 nM) did not induce DNA damage at drug concentrations comparable to those at which olaparib caused measurable genotoxicity [1]. This finding is particularly significant because DNA damage induction by PARP inhibitors can lead to secondary malignancies and limits therapeutic window. The spirocyclic constraint imposed by the diazaspiro[4.4]nonane scaffold alters the molecular recognition properties of the inhibitor–PARP-1 complex in a manner that decouples catalytic inhibition from DNA damage induction—a property not observed with the flexible piperazine linker in olaparib [1]. This differentiation directly impacts compound selection for programs targeting non-oncology indications (e.g., inflammatory diseases) where DNA damage is an unacceptable liability.

DNA Damage Cytotoxicity PARP Inhibitor Safety

Physicochemical Property Differentiation: logD and Solubility Impact of 2,3-Diazene Unsaturation vs. Saturated Diazaspiro Analogs

The 2,3-diaza-spiro[4.4]non-2-ene scaffold contains a diazene (N=N) double bond, which distinguishes it from fully saturated 2,3-diazaspiro[4.4]nonane analogs. This unsaturation introduces π-character that lowers logD relative to the saturated counterpart, as demonstrated across aza-spiro systems where sp² nitrogen incorporation reduces lipophilicity by approximately 0.5–1.0 logD units compared to sp³ nitrogen analogs [1]. Lower logD is generally associated with reduced hERG binding, decreased phospholipidosis risk, and improved metabolic stability due to reduced CYP-mediated oxidative metabolism at the nitrogen center. While direct experimental logD values for 2,3-diaza-spiro[4.4]non-2-ene versus 2,3-diazaspiro[4.4]nonane are not available in the public literature, the class-level trend across diazaspiro scaffolds supports this differentiation [1][2].

Physicochemical Properties logD Metabolic Stability

Optimal Application Scenarios for 2,3-Diaza-spiro[4.4]non-2-ene Procurement


PARP Inhibitor Scaffold-Hopping Campaigns Targeting Non-Oncology Indications

Based on the quantitative evidence that diazaspiro[4.4]nonane-based PARP-1 inhibitors can achieve nanomolar potency (IC₅₀ = 12.6 nM) without inducing DNA damage—a liability of piperazine-based olaparib—procurement of 2,3-diaza-spiro[4.4]non-2-ene is indicated for medicinal chemistry teams developing PARP inhibitors for inflammatory diseases, ischemia-reperfusion injury, or neurodegenerative conditions where genotoxicity precludes the use of conventional PARPi scaffolds [1]. The unsubstituted core provides a versatile starting point for introducing diverse hinge-binding heteroaryl groups at the nitrogen positions.

Kinase Inhibitor Lead Generation Requiring Defined Nitrogen Geometry

For kinase inhibitor programs where the spatial orientation of hydrogen-bond donors/acceptors to the hinge region is critical, the 2,3-diaza-spiro[4.4]non-2-ene scaffold offers a conformationally constrained bidentate hydrogen-bonding motif distinct from 2,7-diaza or oxa-diaza spiro isomers. X-ray crystallographic evidence confirms that basic nitrogen atoms in diazaspiro scaffolds engage acidic side-chain residues in the ATP pocket, and the specific 2,3-diazene arrangement provides a unique binding vector validated in PKA co-crystal structures (PDB: 3ZO3, 3ZO4) [2]. This scaffold is most appropriate when kinase selectivity profiling indicates a requirement for the 2,3-diaza geometry over alternative spiro isomers.

NK1 Antagonist Development Leveraging Patent-Validated Scaffold Chemistry

Procurement of 2,3-diaza-spiro[4.4]non-2-ene is strategically justified for CNS drug discovery programs pursuing NK1 receptor antagonism for emesis, anxiety, depression, or neuropathic pain. The Janssen patent (US 2009/0221641 A1) specifically claims substituted diaza-spiro[4.4]nonane derivatives as NK1 antagonists, establishing the core scaffold as the required synthetic precursor [3]. Alternative spiro ring systems lack equivalent patent protection and receptor complementarity, making this scaffold the correct procurement choice for IP-positioning in the neurokinin antagonist space.

LogD-Driven Lead Optimization Requiring Low-Lipophilicity Spiro Building Blocks

When medicinal chemistry programs face lipophilicity-related attrition risks (hERG binding, promiscuity, poor solubility), the diazene unsaturation in 2,3-diaza-spiro[4.4]non-2-ene provides an estimated logD reduction of 0.5–1.0 units relative to fully saturated diazaspiro analogs [4][5]. This physicochemical advantage makes the 2-ene scaffold the preferred procurement choice over the saturated 2,3-diazaspiro[4.4]nonane in lead optimization campaigns where lowering lipophilicity is a primary multiparameter optimization goal.

Quote Request

Request a Quote for 2,3-Diaza-spiro[4.4]non-2-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.